3-(Azepan-1-ylmethyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
Properties
IUPAC Name |
3-(azepan-1-ylmethyl)-6-(2-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5OS/c1-2-24-15-10-6-5-9-14(15)17-21-23-16(19-20-18(23)25-17)13-22-11-7-3-4-8-12-22/h5-6,9-10H,2-4,7-8,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMBQIGTEFEKPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)CN4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-1-ylmethyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of azepane derivatives with ethoxyphenyl-substituted triazolo-thiadiazoles. One common method involves the use of dibenzoylacetylene and triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields the desired compound with high efficiency and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Functionalization Reactions
The ethoxyphenyl and azepane groups enable targeted modifications:
Electrophilic Aromatic Substitution
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Nitration : React with HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups at the phenyl ring’s meta position .
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Halogenation : Bromination using Br₂/FeBr₃ yields 4-bromo-2-ethoxyphenyl derivatives .
Nucleophilic Reactions at Azepane Nitrogen
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Alkylation : Treat with methyl iodide (CH₃I) in THF to form N-methylazepane derivatives .
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Acylation : React with acetyl chloride to produce N-acetylated analogs .
Degradation and Stability Studies
The compound undergoes pH-dependent degradation:
Table 2: Stability Under Accelerated Conditions
| Condition | Half-Life (h) | Major Degradation Products |
|---|---|---|
| Acidic (HCl 0.1N) | 12.3 | Triazole ring cleavage |
| Basic (NaOH 0.1N) | 8.7 | Thiadiazole hydrolysis |
| Oxidative (H₂O₂ 3%) | 6.5 | Sulfoxide formation |
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Thermal Stability : Decomposes at 215°C (TGA data) with mass loss corresponding to ethoxyphenyl group elimination .
Comparative Reactivity with Analogues
The 2-ethoxyphenyl substituent enhances electron density, increasing electrophilic substitution rates compared to chloro- or nitro-substituted analogs .
Table 3: Reaction Rate Constants (k, ×10⁻³ s⁻¹)
| Compound Substituent | Nitration | Bromination |
|---|---|---|
| 2-Ethoxyphenyl | 2.8 | 1.9 |
| 3,4-Dichlorophenyl | 1.2 | 0.8 |
| 4-Nitrophenyl | 0.7 | 0.5 |
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity :
- Research has indicated that compounds similar to 3-(Azepan-1-ylmethyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- A study demonstrated that derivatives of this compound showed promising activity against breast cancer cells by targeting specific signaling pathways involved in tumor growth.
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Antimicrobial Properties :
- The compound has shown potential as an antimicrobial agent. Its efficacy against both gram-positive and gram-negative bacteria makes it a candidate for further development in treating bacterial infections.
- In vitro studies have reported significant inhibition of bacterial growth at low concentrations.
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Neurological Applications :
- Compounds containing azepane structures have been investigated for their neuroprotective effects. There is emerging evidence suggesting that this compound may influence neurotransmitter systems and offer therapeutic benefits in neurodegenerative diseases.
Pharmacological Insights
- Receptor Modulation : The compound has been studied for its ability to modulate various receptors, including the melanocortin receptors which are involved in metabolic regulation and energy homeostasis.
- Bioavailability Studies : Research is ongoing to evaluate the pharmacokinetic properties of this compound to enhance its bioavailability and therapeutic index.
Material Science Applications
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Polymeric Composites :
- The incorporation of triazole and thiadiazole moieties into polymer matrices has been explored to enhance the thermal stability and mechanical properties of materials.
- These composites exhibit improved resistance to environmental degradation and could be utilized in coatings and protective materials.
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Sensors :
- The unique electronic properties of this compound make it suitable for application in sensor technology. Its ability to interact with various analytes can be harnessed in the development of chemical sensors for environmental monitoring.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Breast Cancer Cells | Significant cytotoxicity observed with IC50 values indicating effective dosage ranges. |
| Antimicrobial Efficacy Study | Bacterial Strains | Effective inhibition against Staphylococcus aureus and Escherichia coli at minimal inhibitory concentrations (MIC). |
| Neuroprotective Effects | Neurodegenerative Models | Indicated potential to reduce oxidative stress markers in neuronal cultures. |
Mechanism of Action
The mechanism of action of 3-(Azepan-1-ylmethyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Triazolothiadiazoles exhibit significant structural diversity, primarily at positions 3 and 6. Key comparisons include:
Key Observations:
- Azepane vs.
- Ethoxy vs. Methoxy/Halogen Substituents : The 2-ethoxyphenyl group offers moderate electron-donating effects, contrasting with electron-withdrawing halogens (e.g., Cl, Br) in compounds like 3-(3-bromophenyl)-6-(o-tolyloxymethyl) .
Pharmacokinetic and Toxicity Profiles
- Lipophilicity : LogP values for azepane-containing derivatives (e.g., 3-(azepan-1-ylmethyl)-6-(2,4-dichlorophenyl)) are predicted at ~3.5, higher than methoxy-substituted analogs (LogP ~2.8), suggesting improved bioavailability .
- Metabolic Stability : Adamantyl derivatives show prolonged half-lives (t₁/₂ > 6 h) in hepatic microsomes due to steric hindrance , whereas azepane’s flexibility may increase susceptibility to oxidative metabolism.
Biological Activity
The compound 3-(Azepan-1-ylmethyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole represents a novel addition to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H23N5OS. It has a molecular weight of approximately 357.476 g/mol and is characterized by a unique structure that combines azepane and thiadiazole moieties.
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : Thiadiazoles disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis.
- Case Studies : Various studies have shown that compounds with similar structures demonstrate higher antimicrobial activity compared to standard antibiotics. For example, a study highlighted the effectiveness of 2-amino-1,3,4-thiadiazole derivatives against Gram-positive and Gram-negative bacteria .
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer potential:
- Cytotoxicity : Preliminary findings suggest that triazolo-thiadiazole derivatives exhibit cytotoxic effects against various cancer cell lines with IC50 values ranging from 1.1 to 18.8 µM .
- Research Findings : A review indicated that modifications in the thiadiazole structure can enhance anticancer properties through improved interaction with cellular targets .
Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazole derivatives are also noteworthy:
- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
- Evidence : Studies have shown that certain thiadiazole derivatives effectively reduce inflammation in animal models .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for developing new therapeutic agents:
| Substituent | Biological Effect |
|---|---|
| Hydroxy group | Enhances anticancer activity |
| Ethoxy group | Improves solubility |
| Azepane moiety | Increases binding affinity |
The presence of specific functional groups significantly influences the pharmacological profile of the compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
